1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate
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Overview
Description
1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a furan ring and an unsaturated ester, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate typically involves the reaction of 1-(Furan-2-YL)but-3-EN-1-ol with undec-10-enoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under mild conditions
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated esters.
Substitution: Halogenated or alkylated furan derivatives
Scientific Research Applications
1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various pathogens.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of polymers and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The unsaturated ester moiety can undergo reactions that generate reactive intermediates, which can further interact with biological molecules. These interactions can lead to antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-YL)but-3-EN-1-ol: A precursor in the synthesis of 1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate.
Furan-2-carbaldehyde: Another furan derivative with similar chemical properties.
5-Hydroxymethylfurfural: A bio-based furan derivative used in various applications .
Uniqueness
This compound is unique due to its combination of a furan ring and an unsaturated ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
924628-72-8 |
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Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(furan-2-yl)but-3-enyl undec-10-enoate |
InChI |
InChI=1S/C19H28O3/c1-3-5-6-7-8-9-10-11-15-19(20)22-18(13-4-2)17-14-12-16-21-17/h3-4,12,14,16,18H,1-2,5-11,13,15H2 |
InChI Key |
AVIYNBARKPMRQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC(CC=C)C1=CC=CO1 |
Origin of Product |
United States |
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